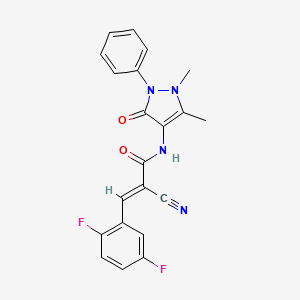

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide

Description

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide is a synthetic enamide derivative characterized by a conjugated α,β-unsaturated cyanoacrylamide backbone. The molecule features:

- Cyano group: Enhances electron-withdrawing properties, stabilizing the enamide system and influencing reactivity.

- 2,5-Difluorophenyl substituent: Fluorine atoms at the 2- and 5-positions of the phenyl ring introduce steric and electronic effects, modulating lipophilicity and intermolecular interactions.

- Pyrazol-4-ylamide moiety: The 1,5-dimethyl-3-oxo-2-phenylpyrazole group contributes to hydrogen-bonding capacity and conformational rigidity due to its puckered ring structure .

The (E)-configuration of the double bond is critical for maintaining planarity, which facilitates π-π stacking interactions and influences molecular packing in crystalline states .

Properties

IUPAC Name |

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F2N4O2/c1-13-19(21(29)27(26(13)2)17-6-4-3-5-7-17)25-20(28)15(12-24)10-14-11-16(22)8-9-18(14)23/h3-11H,1-2H3,(H,25,28)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMLGMKFIBTSSR-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=C(C=CC(=C3)F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C/C3=C(C=CC(=C3)F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profile, including anticancer, anti-inflammatory, and other significant effects.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a cyano group and a pyrazole moiety. Its IUPAC name is:

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide

The molecular formula is , and it exhibits a molecular weight of approximately 359.36 g/mol. The presence of fluorine substituents in the phenyl ring enhances its biological activity by influencing electronic properties and lipophilicity.

Anticancer Activity

Recent studies have demonstrated that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, certain pyrazole derivatives have shown potent inhibitory effects on various cancer cell lines:

The compound's structural features may contribute to its ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response:

| Compound | COX Inhibition IC50 (nM) | Reference |

|---|---|---|

| N-(4-(2-(3-methyl-1-phenyl-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamine | 1.2 | |

| Various pyrazoles | Varies |

The compound's potential to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have been reported to exhibit:

- Antioxidant Activity : Protecting cells from oxidative stress.

- Antibacterial and Antifungal Properties : Some derivatives show effectiveness against microbial infections.

These activities underscore the versatility of pyrazole compounds in medicinal chemistry.

Case Studies and Research Findings

- Anticancer Study : A recent investigation into pyrazole derivatives revealed that modifications in the substituents significantly affect their anticancer potency. The study highlighted that the introduction of electron-withdrawing groups like fluorine enhances cytotoxicity against cancer cells such as HeLa and MCF-7 .

- Inflammation Model : In vivo studies demonstrated that certain pyrazole compounds reduced edema in animal models of inflammation, suggesting their potential use as therapeutic agents for inflammatory conditions .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression and inflammation, offering a rationale for their observed biological activities .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to (E)-2-cyano-3-(2,5-difluorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide may exhibit potent anti-inflammatory effects. In silico molecular docking studies suggest that this compound could act as a 5-lipoxygenase inhibitor, which is significant in the management of inflammatory conditions .

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Research indicates that derivatives with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer growth .

Case Studies

Several case studies have documented the biological activity and therapeutic potential of compounds related to (E)-2-cyano-3-(2,5-difluorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide:

-

Study on Anti-inflammatory Effects :

- Objective : Evaluate the efficacy as a 5-lipoxygenase inhibitor.

- Methodology : In vitro assays and molecular docking simulations were employed.

- Findings : The compound showed promising inhibitory activity against 5-lipoxygenase, suggesting potential for treating inflammatory diseases.

-

Anticancer Activity Assessment :

- Objective : Investigate cytotoxic effects on human cancer cell lines.

- Methodology : Cell viability assays were conducted on various cancer types.

- Findings : Significant reduction in cell viability was observed, indicating strong anticancer properties.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

| Parameter | Target Compound (2,5-difluorophenyl) | Analog (2,4-dichlorophenyl) |

|---|---|---|

| Substituents | 2,5-difluoro | 2,4-dichloro |

| Electron Effects | Strong σ-Withdrawing (F), meta-directing | Moderate σ-Withdrawing (Cl), ortho/para-directing |

| Steric Bulk | Lower (F: van der Waals radius ~1.47 Å) | Higher (Cl: van der Waals radius ~1.75 Å) |

| Lipophilicity (LogP)* | Estimated ~2.8 (lower) | Estimated ~3.5 (higher) |

| Hydrogen Bonding | Fluorine participates as weak H-bond acceptor | Chlorine less likely to form H-bonds |

| Crystal Packing | Likely planar stacking due to (E)-configuration and fluorine’s small size | Potential for distorted packing due to Cl’s bulk |

*LogP estimates based on halogen electronegativity and atomic contributions.

Key Research Findings

Electronic Effects :

- The 2,5-difluorophenyl group in the target compound creates a balanced electron-deficient aromatic system, enhancing resonance stabilization of the enamide backbone. In contrast, the 2,4-dichlorophenyl analog exhibits stronger inductive effects but reduced resonance due to chlorine’s lower electronegativity .

Hydrogen Bonding and Solubility :

- Fluorine’s ability to act as a weak hydrogen-bond acceptor may improve aqueous solubility compared to the dichloro analog, which relies solely on the pyrazole’s carbonyl group for H-bonding .

Computational studies suggest that fluorine’s smaller size allows tighter ring puckering (crest-trough amplitude ~0.3 Å) compared to chlorine-substituted analogs (~0.5 Å), impacting binding to biological targets .

Biological Implications :

- While specific activity data are unavailable, the target compound’s lower LogP suggests improved pharmacokinetic properties (e.g., absorption, bioavailability) over the dichloro analog. Chlorine’s bulk may hinder membrane permeability despite higher lipophilicity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.